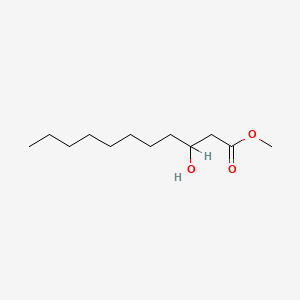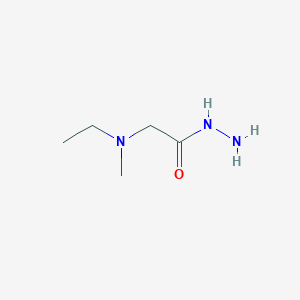
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as halogenated hydrocarbons, which are widely used in organic synthesis and chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE is based on its ability to act as an electrophilic brominating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form brominated derivatives. The reaction proceeds via the formation of a reactive bromonium ion intermediate, which is attacked by the nucleophile to yield the final product.
Biochemical and Physiological Effects:
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has no known biochemical or physiological effects. It is a synthetic reagent that is used exclusively in laboratory experiments and has no medical or therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several advantages for laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for long periods without degradation. It is also a highly efficient and selective brominating agent that can be used in a wide range of organic synthesis reactions. However, the reagent has some limitations, including its high cost and limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE as a key reagent. Another area of interest is the use of (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE in the synthesis of chiral compounds and natural products. Additionally, (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE may have potential applications in the development of new pharmaceuticals and biologically active compounds.
Synthesemethoden
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide (NBS) in the presence of triphenylphosphine (TPP) as a catalyst. The reaction yields (S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE as the major product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE has been widely used in scientific research for its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of chiral compounds, natural products, and pharmaceuticals. It has also been used in the development of new synthetic methodologies and as a tool for studying the mechanism of organic reactions.
Eigenschaften
CAS-Nummer |
198402-59-4 |
|---|---|
Molekularformel |
C8H13BrO2 |
Molekulargewicht |
221.09 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
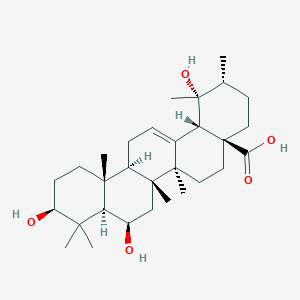

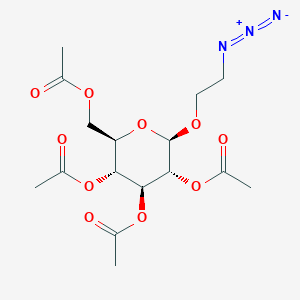
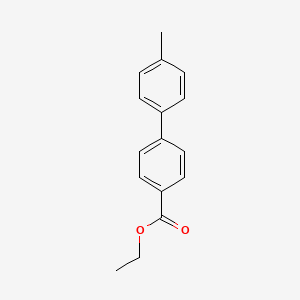
![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
